POLY(4-HYDROXY BENZOIC ACID-CO-ETHYLENE TEREPHTHALATE)
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Overview
Description
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate): is a liquid crystalline copolyester composed of 4-hydroxybenzoic acid and ethylene terephthalate units. This compound is known for its unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance. It is widely used in various industrial applications, particularly in the production of high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) is typically synthesized through a polycondensation reaction. The reaction involves the esterification of 4-hydroxybenzoic acid and ethylene terephthalate in the presence of a catalyst, such as antimony trioxide or titanium dioxide. The reaction is carried out at elevated temperatures, typically between 250-300°C, under reduced pressure to remove the by-products, such as water or methanol .
Industrial Production Methods: In industrial settings, the production of poly(4-hydroxy benzoic acid-co-ethylene terephthalate) involves continuous polymerization processes. The raw materials are fed into a reactor, where they undergo esterification and polycondensation reactions. The resulting polymer is then extruded, cooled, and pelletized for further processing .
Chemical Reactions Analysis
Types of Reactions: Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduction products.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) has a wide range of scientific research applications, including:
Chemistry: Used as a high-performance material in the synthesis of advanced composites and nanomaterials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Mechanism of Action
The mechanism of action of poly(4-hydroxy benzoic acid-co-ethylene terephthalate) is primarily based on its unique molecular structure. The copolyester forms a liquid crystalline phase, which imparts high thermal stability and mechanical strength. The molecular targets and pathways involved include:
Thermal Stability: The rigid aromatic rings and strong intermolecular interactions contribute to the high thermal stability of the polymer.
Mechanical Strength: The liquid crystalline phase and strong intermolecular forces provide excellent mechanical properties.
Chemical Resistance: The presence of aromatic rings and ester linkages enhances the chemical resistance of the polymer.
Comparison with Similar Compounds
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) can be compared with other similar compounds, such as:
Polyethylene terephthalate (PET): While PET is widely used for its excellent mechanical properties and chemical resistance, poly(4-hydroxy benzoic acid-co-ethylene terephthalate) offers superior thermal stability and liquid crystalline properties.
Poly(4-vinylphenol): This polymer has similar aromatic content but lacks the liquid crystalline phase and high thermal stability of poly(4-hydroxy benzoic acid-co-ethylene terephthalate).
Poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate): Known for its electrical conductivity, this polymer differs significantly in its applications compared to poly(4-hydroxy benzoic acid-co-ethylene terephthalate).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for POLY(4-HYDROXY BENZOIC ACID-CO-ETHYLENE TEREPHTHALATE) involves the condensation polymerization of 4-hydroxybenzoic acid and ethylene terephthalate in the presence of a catalyst.", "Starting Materials": ["4-hydroxybenzoic acid", "ethylene glycol", "terephthalic acid", "catalyst (e.g. antimony trioxide)"], "Reaction": ["1. The first step involves the esterification of 4-hydroxybenzoic acid with excess ethylene glycol in the presence of a catalyst to form the monomer bis(2-hydroxyethyl) terephthalate.", "2. In the second step, bis(2-hydroxyethyl) terephthalate is subjected to polycondensation with terephthalic acid in the presence of a catalyst to produce the polymer poly(ethylene terephthalate-co-4-hydroxybenzoic acid).", "3. The final step involves the hydrolysis of the polymer to remove the ethylene glycol and form the final product, POLY(4-HYDROXY BENZOIC ACID-CO-ETHYLENE TEREPHTHALATE)."] } | |
CAS No. |
125300-07-4 |
Molecular Formula |
C39H55N6O10P |
Molecular Weight |
798.875 |
IUPAC Name |
[(2R,3S)-4-amino-3-[[(2S)-3-hydroxy-2-[[(2S)-2-[(6-oxo-6-phenylhexanoyl)amino]-3-[3-(8-phenyloctyl)imidazol-4-yl]propanoyl]amino]propanoyl]amino]-4-oxobutan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C39H55N6O10P/c1-28(55-56(52,53)54)36(37(40)49)44-39(51)33(26-46)43-38(50)32(42-35(48)22-14-13-21-34(47)30-19-11-7-12-20-30)24-31-25-41-27-45(31)23-15-5-3-2-4-8-16-29-17-9-6-10-18-29/h6-7,9-12,17-20,25,27-28,32-33,36,46H,2-5,8,13-16,21-24,26H2,1H3,(H2,40,49)(H,42,48)(H,43,50)(H,44,51)(H2,52,53,54)/t28-,32+,33+,36+/m1/s1 |
InChI Key |
DOUOYAQBFIVADP-SYFRPQKZSA-N |
SMILES |
CC(C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1CCCCCCCCC2=CC=CC=C2)NC(=O)CCCCC(=O)C3=CC=CC=C3)OP(=O)(O)O |
Origin of Product |
United States |
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